molecular formula C21H32O3 B072467 Androsterone acetate CAS No. 1164-95-0

Androsterone acetate

Cat. No.: B072467
CAS No.: 1164-95-0
M. Wt: 332.5 g/mol
InChI Key: FDCINQSOYQUNKB-UHFFFAOYSA-N
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Description

Androsterone acetate is a steroidal compound derived from androsterone, an endogenous steroid hormoneThe chemical formula of this compound is C21H32O3, and it has a molecular weight of 332.477 g/mol .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of androsterone acetate typically involves the esterification of androsterone. One common method is the reaction of androsterone with acetic anhydride in the presence of a base such as pyridine. The reaction is carried out under mild conditions, usually at room temperature, to yield this compound .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography are common in industrial settings .

Chemical Reactions Analysis

Types of Reactions: Androsterone acetate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Androsterone acetate has a wide range of applications in scientific research:

Mechanism of Action

Comparison with Similar Compounds

Uniqueness of Androsterone Acetate: this compound is unique due to its weak androgenic activity, making it less likely to cause the side effects associated with stronger androgens. Its ability to be converted back to androsterone also adds to its versatility in research and therapeutic applications .

Biological Activity

Androsterone acetate, a synthetic derivative of androsterone, is known for its significant biological activities, particularly in the context of androgenic and anabolic effects. This article delves into its biological activity, exploring its mechanisms, effects on various physiological parameters, and implications in clinical settings.

This compound (C21H32O3) is an androgenic steroid classified under the category of anabolic steroids. Its structure allows it to interact with androgen receptors, influencing a variety of biological processes.

The primary mechanism through which this compound exerts its effects is via androgen receptor activation . Upon binding to these receptors, it influences gene expression related to muscle growth, fat distribution, and other androgenic effects. Additionally, it has been shown to modulate neurosteroid levels, which can impact mood and cognitive functions.

Biological Effects

  • Androgenic Activity : this compound exhibits significant androgenic activity, affecting secondary sexual characteristics and muscle mass.
  • Anabolic Effects : It promotes protein synthesis and muscle growth, making it a compound of interest in sports medicine.
  • Neuroactive Properties : As a neurosteroid, it may influence mood and cognitive functions by modulating neurotransmitter systems.

Clinical Studies

Several studies have evaluated the effects of this compound on hormonal levels and physiological outcomes:

  • Study on Hormonal Regulation : A clinical trial assessed the impact of this compound on serum testosterone levels in men with testosterone deficiency. Results indicated a significant increase in serum testosterone following administration, correlating with improved libido and energy levels .
  • Effects on Depression : Research has shown that this compound can influence mood disorders. In a study involving patients with midlife depression, increased levels of androsterone were associated with improvements in depressive symptoms .

Case Studies

  • Case Study 1 : A 45-year-old male presented with low testosterone levels and associated symptoms. Treatment with this compound resulted in normalization of testosterone levels within three weeks, along with improved mood and energy levels.
  • Case Study 2 : In a cohort of women with adrenal insufficiency, administration of this compound led to significant reductions in serum androstenedione levels, demonstrating its effectiveness in managing androgen excess .

Table 1: Summary of Clinical Findings

StudyPopulationDosageOutcome
Men with testosterone deficiency50 mg/dayIncreased serum testosterone levels
Women with adrenal insufficiency100-250 mg/dayNormalization of androstenedione levels
Patients with midlife depressionVariesImprovement in depressive symptoms

Table 2: Biological Effects Observed

Effect TypeDescription
AndrogenicIncreased secondary sexual characteristics
AnabolicEnhanced muscle mass and strength
NeuroactiveModulation of mood and cognitive functions

Properties

IUPAC Name

(10,13-dimethyl-17-oxo-1,2,3,4,5,6,7,8,9,11,12,14,15,16-tetradecahydrocyclopenta[a]phenanthren-3-yl) acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H32O3/c1-13(22)24-15-8-10-20(2)14(12-15)4-5-16-17-6-7-19(23)21(17,3)11-9-18(16)20/h14-18H,4-12H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FDCINQSOYQUNKB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OC1CCC2(C(C1)CCC3C2CCC4(C3CCC4=O)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H32O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

332.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1239-31-2, 1164-95-0
Record name Epiandrosterone acetate
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=120612
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Androsterone acetate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.013.284
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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